molecular formula C13H13N3O2 B1331674 N-(4-Amino-2-methoxyphenyl)isonicotinamide CAS No. 552814-15-0

N-(4-Amino-2-methoxyphenyl)isonicotinamide

Cat. No.: B1331674
CAS No.: 552814-15-0
M. Wt: 243.26 g/mol
InChI Key: PYPKNGWROPDFIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Amino-2-methoxyphenyl)isonicotinamide is an organic compound with the molecular formula C13H13N3O2 It is a derivative of isonicotinamide, featuring an amino group and a methoxy group attached to a phenyl ring, which is further connected to an isonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methoxyphenyl)isonicotinamide typically involves the reaction of 4-amino-2-methoxyaniline with isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The primary amine (-NH₂) and methoxy (-OCH₃) groups on the benzene ring are key sites for redox reactions:

  • Amino Group Oxidation :
    The -NH₂ group can undergo oxidation to form nitro (-NO₂) or nitroso (-NO) derivatives. Strong oxidizing agents like KMnO₄ or HNO₃/H₂SO₄ mixtures are typically used . For example:

     NH2KMnO4/H+ NO2\text{ NH}_2\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{ NO}_2

    Such transformations are critical for modifying electronic properties in drug design .

  • Methoxy Group Demethylation :
    Reductive cleavage of the methoxy group (e.g., using BBr₃ or HI) could yield a phenolic -OH group, enabling further functionalization .

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient pyridine ring in isonicotinamide facilitates SₙAr reactions. Substituent positioning significantly impacts reactivity:

Position of Leaving GroupReactivity TrendExample Reagents
Para to amideHighNH₃, amines
Meta to amideModerateThiols, alkoxides

For instance, chlorinated derivatives at the pyridine’s 4-position react efficiently with amines under microwave irradiation .

Amide Bond Reactivity

The isonicotinamide group participates in hydrolysis and coupling:

  • Acidic/Basic Hydrolysis :

    R CONH2HCl H2OR COOH+NH4+\text{R CONH}_2\xrightarrow{\text{HCl H}_2\text{O}}\text{R COOH}+\text{NH}_4^+

    Hydrolysis rates depend on pH and temperature, with microwave-assisted methods accelerating the process .

  • Amide Coupling :
    Carbodiimide-based reagents (e.g., EDC/HOBt) enable conjugation with carboxylic acids or amines, expanding structural diversity .

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl ring directs electrophiles to specific positions:

ElectrophilePreferred PositionExample Reaction
Nitronium (NO₂⁺)Para to -OCH₃Nitration at C5
Sulfonic acidMeta to -NH₂Sulfonation at C3

Steric effects from the amide group may suppress ortho substitution .

Metal-Catalyzed Cross-Couplings

Palladium-mediated reactions enable advanced derivatization:

Reaction TypeConditionsApplication Example
Buchwald-HartwigPd(OAc)₂, XPhos, K₃PO₄C-N bond formation
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DMEBiaryl synthesis

These methods are instrumental in attaching heterocycles or alkyl chains to the aromatic core .

Comparative Reactivity of Analogues

Structural variations alter chemical behavior substantially:

CompoundKey Functional GroupsDominant Reactivity
N-(4-Amino-2-methoxyphenyl)isonicotinamide-NH₂, -OCH₃, amideSₙAr, EAS
2-Methoxy-N-(4-phenoxybutynyl)nicotinamideAlkyne, etherCycloadditions
4-Amino-3-methoxybenzoic acid-COOH, -NH₂Esterification

Stability and Degradation Pathways

  • Photodegradation : UV exposure induces radical formation at the aniline moiety, leading to quinone-like byproducts.

  • Thermal Decomposition : Above 200°C, the amide bond cleaves, releasing CO and NH₃ .

Scientific Research Applications

Medicinal Chemistry

N-(4-Amino-2-methoxyphenyl)isonicotinamide has been explored for its therapeutic properties, including:

  • Anticancer Activity : The compound has shown promise in inhibiting tumor growth by targeting angiogenesis pathways, making it a candidate for treating various neoplastic diseases such as breast cancer and colon cancer .
  • Antimicrobial Properties : It exhibits antibacterial and antifungal activities, suggesting potential as a new antimicrobial agent .
  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including nicotinamide N-methyltransferase (NNMT), which is linked to metabolic disorders and cancers .

Biological Research

This compound has been investigated as a biochemical probe to study enzyme activities. Its ability to selectively bind to specific enzymes allows researchers to explore cellular processes such as DNA replication and protein synthesis .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

  • Anticancer Research : A study demonstrated that derivatives of this compound inhibit angiogenesis effectively, suggesting its potential use in cancer therapies targeting vascular endothelial growth factor (VEGF) pathways .
  • Antimicrobial Studies : Research indicated that this compound showed significant antibacterial activity against various pathogens, supporting its development as a new class of antibiotics .
  • Enzyme Inhibition : Investigations into NNMT inhibitors revealed that modifications to the compound's structure could enhance its potency and selectivity, paving the way for new therapeutic strategies against metabolic diseases .

Mechanism of Action

The mechanism by which N-(4-Amino-2-methoxyphenyl)isonicotinamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-2-methoxyphenyl)benzamide
  • N-(4-Amino-2-methoxyphenyl)acetamide
  • N-(4-Amino-2-methoxyphenyl)thiourea

Uniqueness

N-(4-Amino-2-methoxyphenyl)isonicotinamide is unique due to the presence of the isonicotinamide moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the isonicotinamide group, resulting in different reactivity and applications.

Biological Activity

N-(4-Amino-2-methoxyphenyl)isonicotinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's mechanisms of action, therapeutic potential, and relevant research findings.

This compound is characterized by its ability to interact with various biological targets, including enzymes and receptors. The compound can undergo several chemical reactions, such as oxidation and substitution, which may affect its biological activity. For instance, the amino group can be oxidized to form nitroso or nitro derivatives, while the methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

The primary mechanism of action involves binding to specific proteins or enzymes, which alters their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions. The pathways affected may include enzyme inhibition or modulation of protein-protein interactions.

Anticancer Activity

Research has highlighted the anticancer potential of this compound. In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound demonstrated significant inhibition of cell proliferation in human tumor cell lines, with IC50 values ranging from 1.18 μM to 13.5 μM .

Table 1 summarizes some of the key findings regarding its anticancer activity:

Cell Line IC50 (μM) Activity
A549 (Lung)2.40Cytotoxic
HCT-15 (Colon)1.18Cytotoxic
DU-145 (Prostate)2.03Cytotoxic

Anti-inflammatory Properties

This compound has also been explored for its anti-inflammatory properties. Studies indicate that it may inhibit pathways associated with inflammation, such as the NF-κB pathway, which is crucial in various inflammatory diseases . The compound's ability to modulate inflammatory responses makes it a candidate for developing new anti-inflammatory agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Inhibition of Nicotinamide N-Methyltransferase (NNMT) : Research has shown that certain derivatives exhibit potent inhibition of NNMT, an enzyme implicated in cancer progression. These inhibitors have demonstrated IC50 values in the low nanomolar range, indicating strong biological activity .
  • Cytotoxicity Against Cancer Cells : A study reported that a series of related compounds showed promising cytotoxic activity against a panel of human tumor cell lines, highlighting their potential as anticancer agents .
  • Mechanistic Studies : Investigations into the binding interactions between this compound and its molecular targets have provided insights into its mechanism of action, emphasizing the importance of structural modifications for enhancing potency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-Amino-2-methoxyphenyl)isonicotinamide?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, Method D (amide coupling using activating agents like HATU or EDC) yielded 90% for a structurally related benzamide derivative . Key parameters include:

Reaction ConditionExample DataReference
Catalyst/ReagentPotassium carbonate, KI
SolventDMF or DMSO
Temperature70–80°C
Yield Optimization30–90% (varies with substituents)

Characterization via melting point (e.g., 199°C ) and NMR ensures purity.

Q. What spectroscopic techniques confirm the structure of this compound?

Methodological Answer: Use 1H/13C NMR for aromatic protons (δ 6.8–8.5 ppm) and carbonyl groups (δ 164–168 ppm). IR identifies amide C=O (~1650 cm⁻¹) and NH stretches (~3300 cm⁻¹). Example data from a derivative:

TechniqueKey Peaks/ShiftsReference
1H NMRAromatic H: δ 7.2–8.3 ppm
13C NMRAmide C=O: δ 164.8 ppm
IRC=O: 1652 cm⁻¹; NH: 3320 cm⁻¹

Q. How is in vitro anticancer activity evaluated for this compound?

Methodological Answer: Screen using GI₅₀ assays in cancer cell lines. For example, derivatives showed GI₅₀ = 14.29–73.65 nM in breast cancer models via apoptosis induction . Standard protocols:

Assay TypeProtocol DetailsReference
MTT/Proliferation48–72 hr exposure; IC₅₀ calculation
ApoptosisAnnexin V/PI staining

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer: Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability). For example, low oral absorption (e.g., 10% bioavailability in rats ) may reduce efficacy despite potent in vitro activity. Strategies include:

  • Pharmacokinetic Profiling : Measure plasma half-life, Cmax, and tissue distribution .
  • Prodrug Design : Improve solubility via PEGylation or ester prodrugs .

Q. What computational methods predict binding affinity to kinase targets like RAF?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina) and MD simulations to assess interactions. A derivative showed RAF inhibition (IC₅₀ = 2 nM) via binding to the ATP pocket . Key steps:

StepTool/ParameterReference
Target PreparationPDB: 4XV2 (RAF kinase)
DockingGlide SP/XP scoring
Binding Free EnergyMM-GBSA calculations

Q. How do structural modifications affect metabolic stability?

Methodological Answer: Introduce electron-withdrawing groups (e.g., -CF₃) or block metabolic hotspots (e.g., methoxy groups). For example:

  • Microsomal Stability : Incubate with rat/human liver microsomes; measure parent compound depletion .
  • Metabolite ID : LC-MS/MS to detect hydroxylated or glucuronidated metabolites .
ModificationMetabolic Half-Life (t₁/₂)Reference
Methoxy substitutiont₁/₂ = 45 min (rat)
Fluorinationt₁/₂ = 120 min (human)

Q. How to resolve overlapping signals in NMR spectra of complex derivatives?

Methodological Answer: Employ 2D NMR (COSY, HSQC) and variable-temperature NMR . For a derivative with multiple aromatic protons, HSQC correlated δ 7.8 ppm (1H) to δ 123.7 ppm (13C) .

TechniqueApplicationReference
HSQCAssign aromatic carbons
NOESYConfirm spatial proximity

Q. What crystallographic methods determine polymorphic forms?

Methodological Answer: Use single-crystal X-ray diffraction (SCXRD) to resolve packing motifs. Isonicotinamide polymorphs exhibit distinct hydrogen-bonding networks (e.g., R₂²(8) motifs) .

ParameterExample DataReference
Space GroupP2₁/c
H-bond LengthN-H···O = 2.89 Å

Q. How to evaluate the compound’s impact on multidrug resistance (MDR) proteins?

Methodological Answer: Use P-glycoprotein (Pgp) inhibition assays :

  • Calcein-AM Uptake : Measure fluorescence in MDR cells .
  • Western Blot : Quantify Pgp expression post-treatment .
ResultDataReference
Pgp Downregulation50% reduction at 10 µM

Q. What in vivo models assess toxicity and efficacy?

Methodological Answer: Use xenograft models (e.g., MDA-MB-231 breast cancer in mice). A derivative reduced tumor volume by 70% without weight loss . Monitor:

  • Toxicity : ALT/AST levels, histopathology .
  • Efficacy : Tumor growth inhibition (TGI%) .

Properties

IUPAC Name

N-(4-amino-2-methoxyphenyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-18-12-8-10(14)2-3-11(12)16-13(17)9-4-6-15-7-5-9/h2-8H,14H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPKNGWROPDFIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)NC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.